molecular formula C7H4ClN3O2 B1365336 3-Chloro-7-nitro-1H-indazole CAS No. 74209-33-9

3-Chloro-7-nitro-1H-indazole

Cat. No.: B1365336
CAS No.: 74209-33-9
M. Wt: 197.58 g/mol
InChI Key: ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-1H-indazole is a heterocyclic compound . It has a molecular weight of 197.58 . It is a solid at room temperature and should be stored in a refrigerator .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene ring . The InChI code for this compound is 1S/C7H4ClN3O2/c8-7-4-2-1-3-5 (11 (12)13)6 (4)9-10-7/h1-3H, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.58 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antibacterial, Antifungal, and Antitubercular Properties

A new series of derivatives of 6-nitro-1H-indazole, which include 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized. These compounds were found to exhibit significant antibacterial, antifungal, and antitubercular activities against selected microorganisms. Additionally, they demonstrated anti-inflammatory activity in vivo on albino rats (Samadhiya et al., 2012).

Inhibition of Nitric Oxide Synthase

3-Chloro-7-nitro-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase (NOS) in various contexts. For instance, 7-nitro indazole, a closely related compound, produces potent inhibition of rat cerebellar NOS, which suggests potential applications in the study of nitric oxide's biological roles in the central nervous system (Babbedge et al., 1993).

Antileishmanial Activity

3-Chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. One compound, in particular, demonstrated promising growth inhibition of Leishmania major, indicating potential as a lead for antileishmanial drug development (Abdelahi et al., 2021).

Molecular and Crystal Structure Analysis

The crystal structure of various this compound derivatives has been analyzed, providing insights into their molecular properties. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals important details about the molecule's geometry and intermolecular interactions (Kouakou et al., 2015).

Corrosion Inhibition

A new indazole derivative, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid (CNIA), has been synthesized and used as a corrosion inhibitor for mild steel in acidic media. This application demonstrates the compound's utility in industrial contexts, particularly in corrosion prevention (Boulhaoua et al., 2021).

Mechanism of Action

Safety and Hazards

The safety information for 3-Chloro-7-nitro-1H-indazole indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H313, H315, H319, H320, H335 .

Future Directions

The future directions for research on 3-Chloro-7-nitro-1H-indazole and other indazole derivatives are likely to focus on their synthesis and potential medicinal applications . Given the wide variety of biological activities associated with indazole-containing compounds, it is expected that the medicinal properties of indazole will continue to be explored for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

3-Chloro-7-nitro-1H-indazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in cellular signaling pathways . The interaction between this compound and PI3Kδ is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with other proteins involved in inflammatory and immune responses, further highlighting its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0–G1 phase . This effect is mediated through the downregulation of cyclin-dependent kinases and the upregulation of cell cycle inhibitors. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to PI3Kδ results in the inhibition of the enzyme’s catalytic activity, leading to downstream effects on cellular signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Threshold effects have also been observed, where the therapeutic effects of this compound are only evident above a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, resulting in the generation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to the formation of more water-soluble metabolites that are readily excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and distribution to various tissues . The localization and accumulation of this compound in specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the accumulation of this compound in mitochondria can influence mitochondrial function and cellular metabolism .

Properties

IUPAC Name

3-chloro-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479936
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-33-9
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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